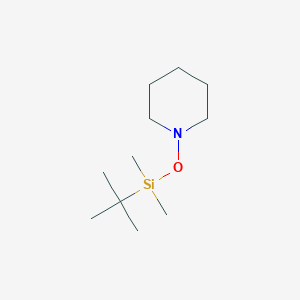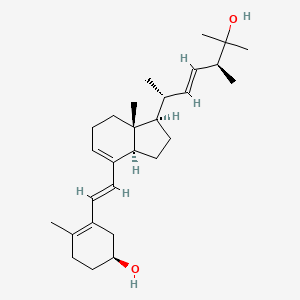
(S)-3-((E)-2-((1R,3aR,7aR)-1-((2R,5S,E)-6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-((E)-2-((1R,3aR,7aR)-1-((2R,5S,E)-6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol is a complex organic compound with a unique structure that includes multiple chiral centers and a variety of functional groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((E)-2-((1R,3aR,7aR)-1-((2R,5S,E)-6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol involves multiple steps, including the formation of the cyclohexene ring, the introduction of the hydroxyl group, and the construction of the complex side chain. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the side chain can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Hydrochloric acid, bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the double bonds can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biology, this compound may be studied for its potential biological activities, such as its effects on cellular processes and its interactions with biological macromolecules. It could be used in assays to investigate its potential as a therapeutic agent.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its efficacy in treating certain diseases. Research may focus on its pharmacokinetics, pharmacodynamics, and toxicity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, or as a precursor for the synthesis of other valuable chemicals. Its unique properties may make it suitable for specific industrial applications.
Wirkmechanismus
The mechanism of action of (S)-3-((E)-2-((1R,3aR,7aR)-1-((2R,5S,E)-6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Retinol: A similar compound with a simpler structure, known for its role in vision and skin health.
Retinoic Acid: Another related compound with significant biological activity, used in the treatment of acne and other skin conditions.
Beta-Carotene: A precursor to retinol, found in many fruits and vegetables, with antioxidant properties.
Uniqueness
The uniqueness of (S)-3-((E)-2-((1R,3aR,7aR)-1-((2R,5S,E)-6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol lies in its complex structure, which includes multiple chiral centers and a variety of functional groups. This complexity allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C28H44O2 |
|---|---|
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
(1S)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h8-9,11-13,20-21,24-26,29-30H,7,10,14-18H2,1-6H3/b11-9+,13-12+/t20-,21+,24+,25-,26+,28-/m1/s1 |
InChI-Schlüssel |
JHUXOBAXGKZMMP-KPMUALTNSA-N |
Isomerische SMILES |
CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)(C)O)C |
Kanonische SMILES |
CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


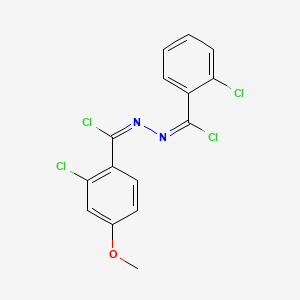
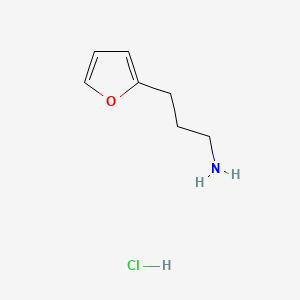
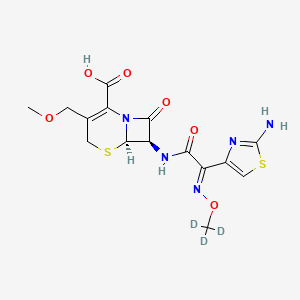
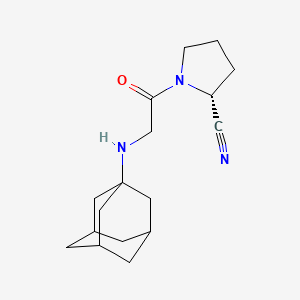
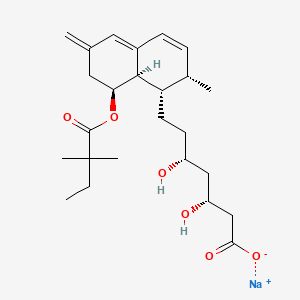
![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)

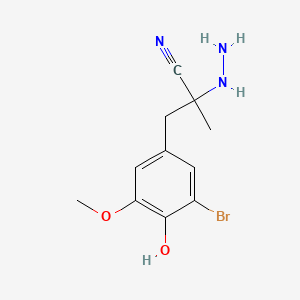
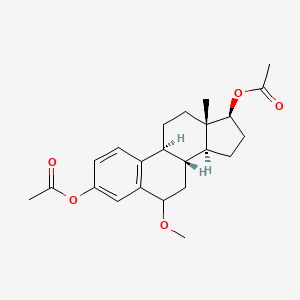
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
